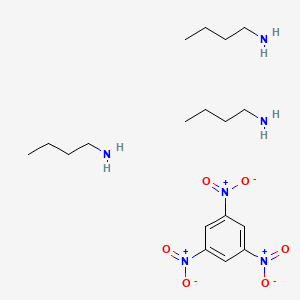
Butan-1-amine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or by the amination of butanol.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions using nitric acid and sulfuric acid. The process requires careful handling due to the highly reactive and explosive nature of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used for substitution reactions.
Major Products
Reduction: 1,3,5-Triaminobenzene
Substitution: Various substituted nitrobenzenes depending on the nucleophile used.
Scientific Research Applications
1,3,5-Trinitrobenzene and its derivatives have several applications:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: Studied for their potential effects on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3,5-trinitrobenzene involves its ability to form charge-transfer complexes with electron-rich compounds. This property makes it a potent oxidizing agent, capable of undergoing redox reactions with various substrates . The nitro groups on the benzene ring play a crucial role in these reactions, facilitating electron transfer and stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amine.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with different substitution patterns.
Uniqueness
Butan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an aliphatic amine and an aromatic nitro compound in the same molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming diverse chemical products.
Properties
CAS No. |
54851-68-2 |
|---|---|
Molecular Formula |
C18H36N6O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
butan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4-5/h1-3H;3*2-5H2,1H3 |
InChI Key |
WVCKWDAUSGRFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.CCCCN.CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















